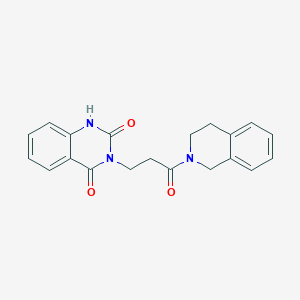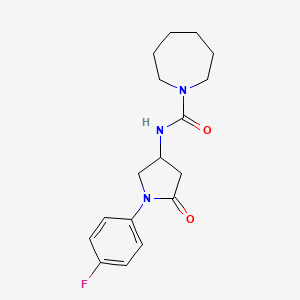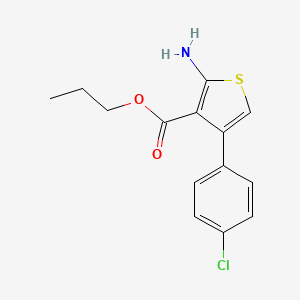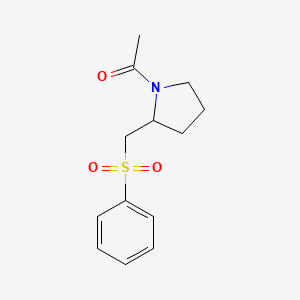
1-(2-(3-(trifluoromethyl)benzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a trifluoromethyl group, a benzamido group, an indole group, and a carbamimidothioate group. The trifluoromethyl group is a functional group that has the formula -CF3 . The benzamido group is a type of amide where the nitrogen is bonded to a phenyl group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carbamimidothioate group contains a carbonyl (C=O), an imido (=NH), and a thioate (S-) group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. Detailed structural analysis would require computational chemistry methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
A number of studies have focused on the synthesis of related compounds, illustrating the versatility of these molecules in chemical reactions. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has been described, showcasing their potential in generating a variety of functionalized indole derivatives, which are crucial in medicinal chemistry and material science (Cucek & Verček, 2008). Similarly, research on iodides and esters formation from alcohols using specific reagents indicates the breadth of chemical manipulations available for these compounds (Haynes & Holden, 1982).
Biological Evaluations
Several studies have assessed the biological activities of these compounds. For example, electrophilic S-Trifluoromethylation of cysteine side chains in peptides has been explored, demonstrating the significance of trifluoromethylations in medicinal chemistry (Capone et al., 2008). This underscores the potential applications in drug development, particularly for enhancing the pharmacokinetic properties of therapeutic peptides.
Antimicrobial Activities
The antimicrobial potential of novel indole derivatives has been a subject of investigation, with studies showing promising activity against various pathogens. Research into substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates revealed higher activity against certain mycobacterial species, highlighting the potential for developing new antimycobacterial agents (Tengler et al., 2013).
Anticancer Properties
The exploration of anticancer properties has also been notable. For instance, novel indole derivatives have been synthesized and evaluated for their antiinflammatory activity, with several compounds exhibiting promising activity, suggesting potential therapeutic applications in cancer treatment due to the inflammation-cancer nexus (Verma et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS.HI/c20-19(21,22)13-5-3-4-12(10-13)17(27)25-8-9-26-11-16(28-18(23)24)14-6-1-2-7-15(14)26;/h1-7,10-11H,8-9H2,(H3,23,24)(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFRZOXRNDCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(trifluoromethyl)benzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)
![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)




![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)





